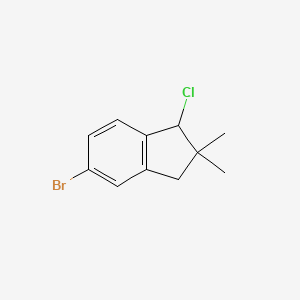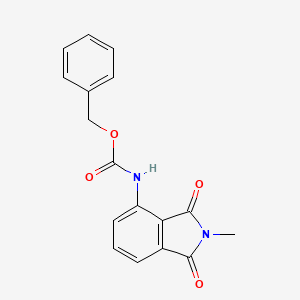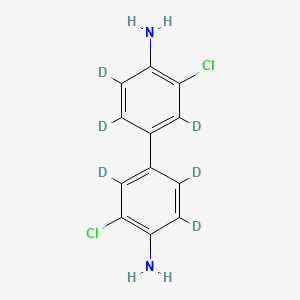
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene is an organotellurium compound characterized by the presence of two methyltelluro groups attached to a naphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxynaphthalene as the core structure.
Telluration Reaction: The introduction of methyltelluro groups is achieved through a telluration reaction. This involves the reaction of 2,6-dimethoxynaphthalene with a tellurium reagent such as dimethyl ditelluride in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature and solvent used can vary, but common conditions include refluxing in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反応の分析
Types of Reactions
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene can undergo various chemical reactions, including:
Oxidation: The methyltelluro groups can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the methyltelluro groups back to tellurium or other lower oxidation states.
Substitution: The methyltelluro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products
Oxidation: Products include telluroxides and tellurones.
Reduction: Products include elemental tellurium or tellurides.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the methyltelluro groups.
科学的研究の応用
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of other organotellurium compounds.
Materials Science: Its unique electronic properties make it a candidate for use in the development of novel materials, such as semiconductors or conductive polymers.
Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer or antimicrobial agent due to the biological activity of organotellurium compounds.
Catalysis: It can be used as a catalyst or catalyst precursor in various organic reactions, including oxidation and reduction processes.
作用機序
The mechanism of action of 2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene involves its interaction with molecular targets through its tellurium atoms. These interactions can include:
Redox Reactions: The tellurium atoms can undergo redox reactions, influencing the redox state of biological molecules.
Coordination Chemistry: The tellurium atoms can coordinate with metal ions, affecting enzymatic activity or metal ion homeostasis.
Biological Activity: The compound’s biological activity may involve the generation of reactive oxygen species (ROS) or the modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene: Similar structure but with sulfur atoms instead of tellurium.
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene: Similar structure but with selenium atoms instead of tellurium.
2,6-Dimethoxy-3,7-bis(methylsulfonyl)-naphthalene: Similar structure but with sulfonyl groups instead of tellurium.
Uniqueness
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties compared to its sulfur and selenium analogs. These properties include:
Higher Atomic Weight: Tellurium has a higher atomic weight than sulfur and selenium, affecting the compound’s density and reactivity.
Distinct Redox Properties: Tellurium exhibits different redox behavior, which can influence the compound’s reactivity and biological activity.
Unique Coordination Chemistry: The coordination chemistry of tellurium differs from that of sulfur and selenium, leading to different interactions with metal ions and biological molecules.
特性
IUPAC Name |
2,6-dimethoxy-3,7-bis(methyltellanyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Te2/c1-15-11-5-9-8-14(18-4)12(16-2)6-10(9)7-13(11)17-3/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXURPNRHIGRZNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1[Te]C)OC)[Te]C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Te2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662999 |
Source


|
| Record name | 2,6-Dimethoxy-3,7-bis(methyltellanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136559-38-1 |
Source


|
| Record name | 2,6-Dimethoxy-3,7-bis(methyltellanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

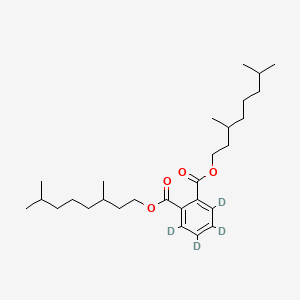
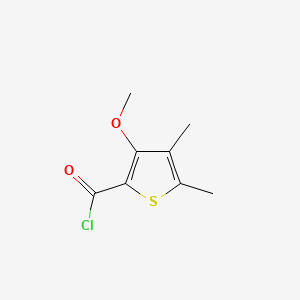
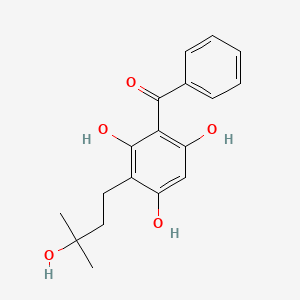

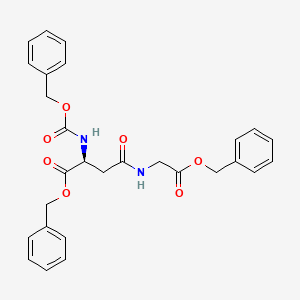
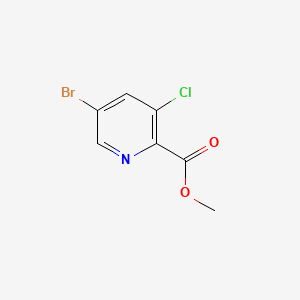
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)
